2',5'-Dimethylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6325. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

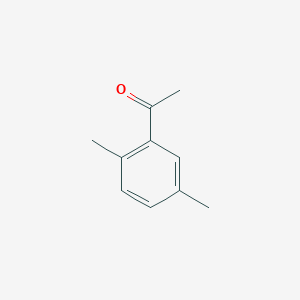

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKBVLVKQQRRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062202 | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-73-6 | |

| Record name | 1-(2,5-Dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dimethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-Dimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9C3B7KVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethylacetophenone, with the CAS Number 2142-73-6, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with an acetyl group and two methyl groups at positions 2 and 5, makes it a versatile building block for the synthesis of more complex molecules, including various derivatives with potential applications in the pharmaceutical and agrochemical industries.[2] This compound is also utilized as a fragrance ingredient in cosmetics and perfumes, prized for its sweet, floral, and fruity aroma.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its synthetic applications.

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid at ambient temperature.[1] It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol (B145695) and ether.[1] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 2142-73-6[1] |

| Molecular Formula | C₁₀H₁₂O[1] |

| Molecular Weight | 148.20 g/mol [3] |

| Appearance | Clear colorless to yellow liquid[1] |

| Boiling Point | 195 °C (lit.)[3] |

| Density | 0.988 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.529 (lit.)[3] |

| Flash Point | 96 °C (204.8 °F) - closed cup[3] |

| Vapor Pressure | 0.0653 mmHg at 25°C[4] |

| Melting Point | -18.1°C[4] |

| LogP | 2.506[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are the key spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum for this compound is typically recorded in deuterated chloroform (B151607) (CDCl₃).[4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.47 | s | Aromatic H (H-6') |

| ~7.15 | d | Aromatic H (H-4') |

| ~7.09 | d | Aromatic H (H-3') |

| ~2.53 | s | Acetyl CH₃ (-COCH₃) |

| ~2.46 | s | Aromatic CH₃ (C-2') |

| ~2.34 | s | Aromatic CH₃ (C-5') |

| (Note: Data is compiled from spectra run at 399.65 MHz in CDCl₃.[2] Exact chemical shifts and coupling constants may vary slightly based on experimental conditions.) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum is also typically run in CDCl₃.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl C (C=O) |

| ~138 | Aromatic C (C-1') |

| ~135 | Aromatic C (C-2') |

| ~134 | Aromatic C (C-5') |

| ~132 | Aromatic C (C-4') |

| ~129 | Aromatic C (C-6') |

| ~126 | Aromatic C (C-3') |

| ~29 | Acetyl CH₃ (-COCH₃) |

| ~21 | Aromatic CH₃ (C-5') |

| ~20 | Aromatic CH₃ (C-2') |

| (Note: Approximate chemical shifts based on typical values for similar structures.) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For this compound, which is a liquid, the spectrum can be obtained as a neat liquid film.[5] The most characteristic absorption is the strong carbonyl (C=O) stretch of the ketone.

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 - 1700 | C=O stretch (Aryl ketone) |

| ~2850 - 3000 | C-H stretch (Alkyl) |

| ~3000 - 3100 | C-H stretch (Aromatic) |

| ~1600, ~1450 | C=C stretch (Aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight.

| m/z Value | Assignment |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 105 | [M - COCH₃]⁺ |

| (Note: Fragmentation patterns can be complex and are interpreted to confirm the structure.) |

Experimental Protocols

Detailed methodologies for the characterization and use of this compound are provided below.

Protocol 1: NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel and tune the instrument.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Protocol 2: Synthesis of a Chalcone (B49325) Derivative via Claisen-Schmidt Condensation

Objective: To demonstrate the utility of this compound as a synthetic building block in a Claisen-Schmidt condensation reaction to form a chalcone.[6][7]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as 10% sodium hydroxide (B78521) (NaOH), to the mixture. The base acts as a catalyst to deprotonate the α-carbon of the acetophenone.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically a few hours).[6]

-

Isolation: Once the reaction is complete, pour the mixture into cold water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]

-

Purification: Wash the collected solid or the organic extract with water to remove the base. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[3]

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (NMR, IR, MS) as described in Protocol 1.

Visualizations

Experimental Workflow for Chemical Characterization

The following diagram illustrates a standard workflow for the analysis and characterization of a chemical substance like this compound.

Caption: Workflow for the chemical analysis of this compound.

Synthetic Application: Claisen-Schmidt Condensation

This diagram illustrates the logical relationship in the Claisen-Schmidt condensation, where this compound is a key reactant.

Caption: Logical diagram of the Claisen-Schmidt condensation.

Biological Activity and Significance

While this compound itself is not primarily known for specific biological activities, it serves as a crucial precursor for synthesizing compounds with significant pharmacological potential. The chalcone framework, readily accessible from this starting material, is a well-known pharmacophore present in many biologically active molecules. Derivatives of chalcones have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Therefore, the true value of this compound in drug development lies in its role as a scaffold for generating diverse libraries of chalcone derivatives for biological screening and lead optimization.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.

References

- 1. rsc.org [rsc.org]

- 2. This compound(2142-73-6) 1H NMR [m.chemicalbook.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2',5'-Dimethylacetophenone (CAS 2142-73-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethylacetophenone, with the Chemical Abstracts Service (CAS) registry number 2142-73-6, is an aromatic ketone.[1] Structurally, it consists of an acetophenone (B1666503) core with two methyl groups substituted at the 2' and 5' positions of the phenyl ring.[1] This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity aroma.[1] It finds applications as a fragrance ingredient in perfumes, cosmetics, soaps, and lotions.[1] Beyond its use in the fragrance industry, it serves as a valuable building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it has been used in the synthesis of redox-active alkyl-substituted aryldioxobutanoic acids and antimicrobial imidazo[1,2-a]pyridine (B132010) derivatives. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral analysis, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 2142-73-6 | |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Clear colorless to yellow liquid | [1] |

| Density | 0.988 g/mL at 25 °C | |

| Boiling Point | 195 °C | |

| Flash Point | 96 °C (closed cup) | |

| Refractive Index | n20/D 1.529 | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene (B151628) with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

p-Xylene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser should be connected to a gas trap to neutralize the HCl gas evolved during the reaction.

-

In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the stirred suspension to 0-5 °C using an ice bath.

-

Prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane and place it in the dropping funnel.

-

Add the solution from the dropping funnel dropwise to the AlCl₃ suspension over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with an additional portion of dichloromethane.

-

Combine the organic layers and wash them sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by simple distillation.

Synthesis Workflow

References

An In-depth Technical Guide to 2',5'-Dimethylacetophenone

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2',5'-Dimethylacetophenone, a key aromatic ketone utilized in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound, also known by its IUPAC name 1-(2,5-dimethylphenyl)ethanone, is an organic compound characterized by a phenyl ring substituted with an acetophenone (B1666503) group and two methyl groups at the 2' and 5' positions.[1][2] Its chemical formula is C10H12O.[1][2][3][4][5][6][7] This compound is a colorless to pale yellow liquid with a sweet, floral odor.[1][2] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2]

The molecular structure of this compound is depicted in the diagram below.

Figure 1: Molecular Structure of this compound.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 1-(2,5-dimethylphenyl)ethanone | [3][5][8] |

| CAS Number | 2142-73-6 | [1][3][4][5][6][9][10] |

| Molecular Formula | C10H12O | [1][2][3][4][5][6][7] |

| Molecular Weight | 148.20 g/mol | [3][4][6][9][10] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 249 °C at 760 mmHg (195 °C lit.) | [1][6][9][10] |

| Melting Point | -18.1 °C | [1][4] |

| Density | 0.988 g/mL at 25 °C | [6][9][10] |

| Refractive Index (n20/D) | 1.529 | [1][6][9][10] |

| Flash Point | 96 °C (closed cup) | [9][10] |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 7.47 (s, 1H), 7.15 (d, 1H), 7.09 (d, 1H), 2.53 (s, 3H, COCH₃), 2.46 (s, 3H, Ar-CH₃), 2.34 (s, 3H, Ar-CH₃) | [5] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of p-Xylene (B151628)

This compound is commonly synthesized via the Friedel-Crafts acylation of p-xylene with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[9][11]

Materials:

-

p-Xylene (1 equivalent)

-

Acetyl chloride (1 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser is connected to a gas trap to neutralize the evolving HCl gas.[9]

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane are added to the reaction flask. The mixture is cooled to 0-5 °C in an ice bath.[9]

-

Addition of Reactants: A solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane is prepared in the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over approximately 10 minutes, maintaining the temperature at 0-5 °C to control the exothermic reaction.[3][9]

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 15-30 minutes.[3]

-

Workup - Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[3][9]

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer (dichloromethane) is collected. The aqueous layer is extracted with an additional portion of dichloromethane. The organic layers are then combined.[3]

-

Neutralization and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. The organic layer is then dried over anhydrous magnesium sulfate.[3][9]

-

Purification: The drying agent is removed by filtration. The solvent (dichloromethane) is removed by rotary evaporation.[3] The crude product is then purified by simple distillation to yield pure this compound.[3][11]

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the liquid this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for proton NMR.[2] Standard pulse programs are used to acquire the spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained using the liquid film method. A single drop of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The prepared plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean plates is typically run first and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization or through direct infusion.

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule.[2]

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating the mass spectrum.

Applications

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Additionally, due to its characteristic sweet and floral scent, it is commonly employed as a fragrance ingredient in products like perfumes, soaps, and lotions.[1][2]

Safety Information

This compound should be handled with care in a well-ventilated area, preferably a fume hood. It is known to cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(2142-73-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 2142-73-6 [chemicalbook.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. 2 ,5 -Dimethylacetophenone 97 2142-73-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2',5'-Dimethylacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2',5'-dimethylacetophenone, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2] While specific quantitative solubility data is not extensively documented in publicly available literature, this guide summarizes the known qualitative solubility and provides detailed experimental protocols for its determination.

Qualitative Solubility Data

This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its molecular structure, featuring a substituted aromatic ring and a ketone group, governs its solubility behavior. The compound is generally soluble in organic solvents and sparingly soluble in water.[1]

The following table summarizes the available qualitative solubility information for this compound in various common organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility |

| Water | H₂O | Polar Protic | Sparingly Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[2] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Slightly Soluble[2] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible |

| Toluene (B28343) | C₆H₅CH₃ | Nonpolar | Expected to be soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources. "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. The solubility in acetone, dichloromethane, and toluene is predicted based on the "like dissolves like" principle, where substances with similar polarities tend to be miscible or soluble in one another.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common laboratory techniques for determining the solubility of a solid organic compound.

Method 1: Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

Solvent Evaporation: Weigh the volumetric flask containing the filtered saturated solution. Then, carefully evaporate the solvent from the flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Once the solvent is removed, place the flask in an oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Quantification: After cooling to room temperature in a desiccator, weigh the flask containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved solute and the volume of the solvent used.

Method 2: High-Performance Liquid Chromatography (HPLC)

This analytical method is suitable for determining solubility when smaller sample volumes are available or when the compound has a strong chromophore.

Materials and Equipment:

-

Isothermal shake-flask setup (as described above)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Calibrated microsyringes

Procedure:

-

Stock Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest using the isothermal shake-flask method as described in steps 1-3 of Method 1.

-

Sample Analysis: Withdraw a small aliquot of the clear supernatant and filter it. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Using the calibration curve, determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound like this compound.

Caption: A logical workflow for determining the solubility of this compound.

References

A Technical Guide to the Physicochemical Properties of 2',5'-Dimethylacetophenone: Boiling Point and Density

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',5'-Dimethylacetophenone is an aromatic ketone that serves as a key intermediate and building block in various chemical syntheses, including the development of pharmaceutical compounds. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is critical for its application in research and development. These parameters are essential for process design, purification, reaction monitoring, and ensuring the quality and consistency of final products. This technical guide provides a consolidated overview of the boiling point and density of this compound, details established experimental protocols for their determination, and presents logical workflows for these characterizations.

Physicochemical Data for this compound

The identity and core physical properties of this compound are summarized below. It is important to note the variability in reported boiling points across different sources, which may be attributable to different experimental conditions, such as atmospheric pressure.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 1-(2,5-Dimethylphenyl)ethanone, 2-Acetyl-p-xylene |

| CAS Number | 2142-73-6[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O[1][3][4][5] |

| Molecular Weight | 148.20 g/mol [2][3][6] |

Table 2: Boiling Point and Density Data

| Physical Property | Reported Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 195 °C | (lit.) | [2][3][6] |

| 230 - 231 °C | Not specified | [4][5] | |

| 249 °C | at 760 mmHg | [1] |

| Density | 0.988 g/mL | at 25 °C (lit.) |[2][3][6] |

Experimental Methodologies

Accurate determination of boiling point and density requires precise and validated experimental protocols. The following sections detail standard laboratory procedures for characterizing liquid samples like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] This property is a key indicator of purity.

This method is ideal for small sample volumes and provides a reasonably accurate determination.[8][9]

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small-diameter fusion or test tube.

-

Capillary Insertion: Seal one end of a glass capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid.[10]

-

Apparatus Setup: Secure the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place the assembly in a heating apparatus, such as a Thiele tube or an aluminum block.

-

Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary will be expelled, seen as an initial stream of bubbles.[8]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the sample's vapor has displaced all the air.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn up into the capillary tube.[8] Record this temperature.

For larger sample volumes, distillation is a common and effective method for both purification and boiling point determination.[11]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus with a distillation flask, condenser, and receiving flask. Place the this compound sample in the distillation flask along with boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position a thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the condensing vapor is measured accurately.

-

Heating: Heat the distillation flask gently.

-

Measurement: As the liquid boils and the vapor condenses, observe the temperature on the thermometer. The temperature should remain constant during the distillation of the pure compound.[11] This stable temperature reading is the boiling point.

Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit of its volume (ρ = m/V).[12] Its determination is fundamental for material characterization.

Protocol:

-

Mass Measurement: Place a clean, dry graduated cylinder or pycnometer on a calibrated electronic balance and tare the mass to zero. Alternatively, record the mass of the empty container.[13]

-

Volume Measurement: Carefully transfer a precise volume of this compound into the tared container. For a graduated cylinder, read the volume from the bottom of the meniscus at eye level to avoid parallax error.[14]

-

Final Mass Measurement: Place the container with the liquid sample back on the balance and record the combined mass.

-

Calculation:

-

Temperature Control: Since density is temperature-dependent, record the ambient temperature at which the measurement is performed. For high accuracy, conduct the experiment in a temperature-controlled environment.

Visualized Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual relationships and experimental processes discussed.

Caption: Relationship between molecular structure and physical properties.

Caption: Experimental workflow for determining density and boiling point.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2 ,5 -Dimethylacetophenone 97 2142-73-6 [sigmaaldrich.com]

- 3. This compound | 2142-73-6 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 2′,5′-ジメチルアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. vernier.com [vernier.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. embibe.com [embibe.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2',5'-Dimethylacetophenone (CAS No. 2142-73-6). The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for the cited spectroscopic techniques, and a workflow diagram for chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: 1-(2,5-dimethylphenyl)ethan-1-one

-

Molecular Formula: C₁₀H₁₂O

-

Molecular Weight: 148.20 g/mol [1]

-

Appearance: Clear colorless to yellow liquid

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of hydrogen nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm (89.56 MHz)[5] | Chemical Shift (δ) ppm (399.65 MHz)[5] | Multiplicity | Integration | Assignment |

| 7.47 | 7.472 | s | 1H | Ar-H |

| 7.13 | 7.150 | d | 1H | Ar-H |

| 7.12 | 7.089 | d | 1H | Ar-H |

| 2.54 | 2.534 | s | 3H | -COCH₃ |

| 2.46 | 2.462 | s | 3H | Ar-CH₃ |

| 2.34 | 2.335 | s | 3H | Ar-CH₃ |

s = singlet, d = doublet

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 20.6 | Ar-CH₃ |

| 21.1 | Ar-CH₃ |

| 29.4 | -COCH₃ |

| 128.7 | Ar-C |

| 129.0 | Ar-C |

| 132.2 | Ar-C |

| 135.2 | Ar-C |

| 135.8 | Ar-C |

| 138.1 | Ar-C |

| 201.2 | C=O |

Note: Specific peak assignments for aromatic carbons can vary. The provided data represents typical values found in spectral databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds.

Table 3: Key IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Strong | C-H stretch (aromatic and aliphatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1610, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1360 | Medium | C-H bend (methyl) |

| ~820 | Strong | C-H bend (aromatic, para-disubstituted pattern) |

Note: The exact peak positions can vary slightly. The provided data is based on typical spectra.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio of the ions provides information about the molecular weight and structure.

Table 4: Major Mass Spectrometry Peaks for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 148 | ~50 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M-CH₃]⁺ |

| 105 | ~80 | [M-COCH₃]⁺ |

| 77 | ~17 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the liquid this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[6] The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz). The instrument is calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Key acquisition parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required.[7] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[7] The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Liquid Film): For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).[8] The plates are then gently pressed together to form a thin liquid film.

Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.[5] The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized under high vacuum.[9]

Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis, from sample preparation to final data interpretation and reporting.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. researchgate.net [researchgate.net]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. rroij.com [rroij.com]

An In-depth Technical Guide to the Safety and Handling of 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2',5'-Dimethylacetophenone (CAS No. 2142-73-6), a compound utilized in the fragrance industry and as a building block in organic synthesis.[1] Adherence to the following procedures is critical to ensure the safe use of this chemical in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H12O | [1][2] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral, fruity, or cherry-like | [1] |

| Boiling Point | 195 °C (lit.) | [3] |

| Density | 0.988 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.529 (lit.) | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Toxicological Information and Hazard Identification

While extensive toxicological data is not available, this compound is known to cause irritation.[1] Good laboratory hygiene practices should always be observed to minimize exposure.[4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[1]

Acute Toxicity: Specific quantitative data such as LD50 and LC50 values for this compound are not readily available in the reviewed literature. It is noted that the toxicological properties of this material have not been fully investigated.[5] However, it is known to cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment should be worn when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[5] Wear protective clothing to prevent skin exposure.[5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A dust mask of type N95 (US) is also suggested.[3] |

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Handling:

-

Avoid all personal contact, including inhalation.[4]

-

Use in a well-ventilated area.[4]

-

Do not eat, drink, or smoke when handling.[4]

-

Wash hands thoroughly after handling.[5]

-

Avoid contact with skin and eyes.[4]

-

Keep containers securely sealed when not in use.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep container tightly closed.[1]

-

Store locked up.[1]

-

Store in a polyethylene (B3416737) or polypropylene (B1209903) container.[4]

-

Avoid physical damage to containers.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures:

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5] There is no restriction on the type of extinguisher which may be used.[4]

-

Specific Hazards: The substance is a combustible liquid.[3] Containers may burn.[4] May emit corrosive fumes in a fire.[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures:

The following workflow details the steps for responding to a spill of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with federal, state, and local regulations.[5] Do not allow the product to enter drains.[6]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2 ,5 -Dimethylacetophenone 97 2142-73-6 [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 3,4-Dimethylacetophenone | CAS#:3637-01-2 | Chemsrc [chemsrc.com]

- 6. calpaclab.com [calpaclab.com]

Biological activity of 2',5'-Dimethylacetophenone derivatives

An In-Depth Technical Guide to the Biological Activity of 2',5'-Dimethylacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and presents visualizations of implicated signaling pathways to facilitate further research and drug development in this area.

Antimicrobial Activity

Derivatives of this compound, particularly chalcones, have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar (B569324) diffusion assays.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various substituted 2',5'-dimethylphenyl chalcones, which are synthesized from this compound.

| Substituent | S. aureus (Zone of Inhibition, mm) | B. subtilis (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| H | 14 | 12 | 11 | 10 | 13 | 12 |

| 4-Br | 18 | 16 | 15 | 14 | 17 | 16 |

| 2-Cl | 17 | 15 | 14 | 13 | 16 | 15 |

| 4-Cl | 16 | 14 | 13 | 12 | 15 | 14 |

| 4-F | 15 | 13 | 12 | 11 | 14 | 13 |

| 4-OCH₃ | 13 | 11 | 10 | 9 | 12 | 11 |

| 4-CH₃ | 12 | 10 | 9 | 8 | 11 | 10 |

| 3-NO₂ | 19 | 17 | 16 | 15 | 18 | 17 |

| 4-NO₂ | 20 | 18 | 17 | 16 | 19 | 18 |

Data synthesized from multiple sources, specific values may vary based on experimental conditions.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial efficacy of this compound derivatives.

Method: Agar Well Diffusion Method

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to 0.5 McFarland standard.

-

Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri plates and allowed to solidify.

-

Inoculation: The solidified agar plates are swabbed with the prepared microbial inoculum.

-

Well Preparation: A sterile cork borer is used to punch wells of 6 mm diameter in the agar.

-

Application of Test Compounds: A defined concentration (e.g., 100 µg/mL) of the test derivative dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Anticancer Activity

Chalcone (B49325) derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways like MAPK.

Quantitative Anticancer Data (IC₅₀ Values)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative chalcone derivatives against different human cancer cell lines.

| Derivative | A549 (Lung) (µM) | Hela (Cervical) (µM) | K562 (Leukemia) (µM) | MCF-7 (Breast) (µM) |

| Chalcone B3 | - | 3.20 | - | 3.85 |

| Chalcone 2l | - | - | 1.30 | - |

| Chalcone 2o | - | - | 1.22 | - |

| Chalcone 2r | - | - | 0.97 | - |

| DKP Derivative 11 | 1.2 | 0.7 | - | - |

Note: The specific chalcone and diketopiperazine (DKP) derivatives are structurally related to this compound but may not be direct derivatives in all cases.[1][2][3] "-" indicates data not available.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the in vitro cytotoxicity of this compound derivatives against cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test derivatives and incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated.

Anti-inflammatory Activity

Certain derivatives have exhibited anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.

Quantitative Anti-inflammatory Data

The following table shows the inhibitory activity of representative chalcone derivatives on inflammatory markers.

| Derivative | COX-2 Inhibition (IC₅₀, µM) | 5-LOX Inhibition (IC₅₀, µM) |

| Chalcone C45 | 0.092 | - |

| Chalcone C64 | - | 0.136 |

Data is for representative chalcone derivatives and may not be direct derivatives of this compound.[4] "-" indicates data not available.

Experimental Protocol: Xylene-Induced Ear Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

-

Animal Grouping: Mice are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test derivatives are administered orally or intraperitoneally to the test groups.

-

Induction of Edema: After a specific period (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse.

-

Edema Measurement: After another interval (e.g., 15-30 minutes), the mice are euthanized, and circular sections are removed from both ears and weighed.

-

Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema by the test compound is calculated relative to the control group.

Signaling Pathways in Biological Activity

The anticancer and anti-inflammatory effects of this compound derivatives are often attributed to their modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival.[5][6] Its inhibition can lead to reduced production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[7][8] Dysregulation of this pathway is common in cancer, and its components are targets for anticancer therapies.

References

- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Box], The MAPK signalling pathway - World Cancer Report - NCBI Bookshelf [ncbi.nlm.nih.gov]

2',5'-Dimethylacetophenone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethylacetophenone, a readily available aromatic ketone, has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern and the reactivity of its carbonyl and methyl groups provide access to a diverse array of molecular scaffolds. This technical guide explores the core utility of this compound in the synthesis of key intermediates and biologically active molecules, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development. The applications covered herein span from the synthesis of biologically active chalcones and heterocyclic systems like imidazo[1,2-a]pyridines to the preparation of functional materials such as liquid crystals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 2142-73-6 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 195 °C (lit.) | [1][2] |

| Density | 0.988 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.529 (lit.) | [1][2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32 (s, 1H), 7.10 (d, J=7.7 Hz, 1H), 7.04 (d, J=7.7 Hz, 1H), 2.51 (s, 3H), 2.44 (s, 3H), 2.33 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 201.8, 137.9, 135.2, 132.0, 129.5, 128.8, 29.6, 21.0, 20.7 | [3] |

| Mass Spectrum (EI) | m/z 148 (M+), 133, 105, 77 |

Key Synthetic Transformations and Applications

This compound serves as a precursor to a variety of important chemical structures. This section details the experimental procedures for several key transformations.

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the preparation of this compound is the Friedel-Crafts acylation of p-xylene.

Reaction Scheme:

References

The Dawn of Novel Therapeutics: An In-depth Technical Guide to Compounds Derived from 2',5'-Dimethylacetophenone

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the scientific community continues to explore diverse chemical scaffolds. This technical guide delves into the synthesis, characterization, and biological evaluation of new compounds derived from the versatile starting material, 2',5'-Dimethylacetophenone. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis of a series of chalcones, their antimicrobial properties, and the underlying mechanisms of action.

From Precursor to Potent Compounds: The Synthesis of 2',5'-Dimethylphenyl Chalcones

A series of novel chalcone (B49325) derivatives have been synthesized from this compound through the well-established Claisen-Schmidt condensation reaction. This reaction, a cornerstone of organic synthesis, involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone. In this work, this compound was reacted with various substituted benzaldehydes in the presence of a catalytic amount of sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding 2',5'-dimethylphenyl chalcones. The yields of these reactions were consistently high, often exceeding 93%.

Experimental Protocol: Synthesis of 2',5'-Dimethylphenyl Chalcones

The synthesis of the 2',5'-dimethylphenyl chalcone derivatives was carried out using a crossed-aldol condensation method. A general procedure is as follows:

-

Reactant Preparation: Equimolar amounts of this compound and a substituted benzaldehyde (B42025) are dissolved in ethanol.

-

Catalyst Addition: A catalytic amount of sodium hydroxide, dissolved in a minimal amount of water, is added dropwise to the ethanolic solution of the reactants with constant stirring.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 4 to 24 hours, during which the chalcone product precipitates out of the solution.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove the catalyst and other water-soluble impurities.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

-

Characterization: The structure and purity of the synthesized chalcones are confirmed by various spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as by their physical constants.

The following diagram illustrates the general workflow for the synthesis of these novel chalcones.

Unveiling the Antimicrobial Potential

The synthesized 2',5'-dimethylphenyl chalcone derivatives were screened for their antibacterial activity against a panel of pathogenic bacteria. The results, summarized in the table below, reveal that these compounds exhibit promising antimicrobial properties, with their efficacy being influenced by the nature of the substituent on the benzaldehyde ring.

| Compound ID | Substituent on Benzaldehyde Ring | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Antibacterial Activity (MIC, µg/mL) |

| 1 | H | C₁₇H₁₆O | 236.31 | 116-117 | Moderate |

| 2 | 4-Br | C₁₇H₁₅BrO | 315.21 | 131-133 | Good |

| 3 | 2-Cl | C₁₇H₁₅ClO | 270.75 | 108-109 | Good |

| 4 | 4-Cl | C₁₇H₁₅ClO | 270.75 | 101-103 | Good |

| 5 | 4-F | C₁₇H₁₅FO | 254.30 | 94-96 | Good |

| 6 | 4-OCH₃ | C₁₈H₁₈O₂ | 266.33 | 96-98 | Poor against B. subtilis |

| 7 | 4-CH₃ | C₁₈H₁₈O | 250.34 | 111-113 | Good |

| 8 | 3-NO₂ | C₁₇H₁₅NO₃ | 281.31 | 145-147 | Good |

| 9 | 4-NO₂ | C₁₇H₁₅NO₃ | 281.31 | 139-141 | Good |

Note: The qualitative antibacterial activity is based on the data presented in "Assessment of Substituent Effects and Antimicrobial Activities of some 2ʹ,5ʹ-Dimethyl Phenyl Chalcones". Specific MIC values were not provided in the abstract.

Mechanism of Action: A Multi-pronged Attack on Bacteria

Chalcones are known to exert their antibacterial effects through various mechanisms, often targeting multiple cellular processes.[1][2] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups in biological macromolecules, such as amino acid residues in proteins and enzymes.[3]

The primary antibacterial mechanisms of chalcones include:

-

Disruption of the Bacterial Cell Membrane: Chalcones can intercalate into the bacterial cell membrane, leading to its depolarization, increased permeability, and ultimately, cell death.[4]

-

Inhibition of Key Enzymes: These compounds can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), and protein synthesis.[2]

-

Interference with Bacterial Quorum Sensing: Some chalcones have been shown to interfere with bacterial communication systems, which are crucial for virulence and biofilm formation.

The following diagram illustrates a simplified signaling pathway representing the multifaceted antibacterial action of chalcones.

Future Directions

The promising antimicrobial activity of chalcones derived from this compound warrants further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure to enhance potency and reduce potential toxicity, and evaluating their efficacy in in vivo models of bacterial infection. The versatility of the chalcone scaffold, coupled with the ease of synthesis, makes it an attractive platform for the development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Precursors and Synthesis of 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary precursors and synthetic routes for 2',5'-dimethylacetophenone, a valuable ketone intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The core focus of this document is the detailed examination of the Friedel-Crafts acylation of p-xylene (B151628), the most prevalent and industrially significant method for its preparation. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present quantitative data to inform reaction optimization. Furthermore, potential side reactions and strategies for their mitigation will be discussed. Visualizations of the reaction mechanism, experimental workflow, and logical relationships governing product purity are provided to enhance understanding.

Introduction to this compound

This compound, also known as 2-acetyl-p-xylene, is an aromatic ketone with the chemical formula C₁₀H₁₂O. Its structure consists of an acetophenone (B1666503) core with two methyl groups substituted on the phenyl ring at positions 2 and 5. This compound serves as a crucial building block in organic synthesis.

Primary Precursors

The synthesis of this compound predominantly relies on two key precursors:

-

p-Xylene (1,4-dimethylbenzene): This aromatic hydrocarbon serves as the substrate for the acylation reaction. The two methyl groups on the benzene (B151609) ring are ortho-, para-directing activators, which guide the incoming acyl group to the desired position.

-

Acylating Agent:

-

Acetyl Chloride (CH₃COCl): A common and highly reactive acylating agent used in Friedel-Crafts reactions.

-

Acetic Anhydride ((CH₃CO)₂O): An alternative acylating agent that can also be employed, sometimes with different catalyst systems.

-

Core Synthesis Route: Friedel-Crafts Acylation

The most established and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of p-xylene.[2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the p-xylene ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich p-xylene ring. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The mechanism can be summarized in the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion.

-

Electrophilic Attack: The acylium ion acts as an electrophile and attacks the π-electron system of the p-xylene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

References

The Medicinal Chemistry Potential of the 2',5'-Dimethylacetophenone Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethylacetophenone is an aromatic ketone that is emerging as a valuable scaffold in medicinal chemistry. While it has applications in the fragrance industry and as a general building block in organic synthesis, its true potential may lie in its use as a starting material for the creation of novel therapeutic agents. The dimethyl substitution pattern on the phenyl ring provides a unique structural motif that can be exploited to develop derivatives with a range of biological activities. This technical guide provides an in-depth overview of the current state of research into the applications of this compound in medicinal chemistry, with a primary focus on its role in the synthesis of chalcone (B49325) derivatives and their antimicrobial properties. While the exploration of its derivatives in other therapeutic areas such as oncology and neuroprotection is still in its nascent stages, this document will also touch upon the broader potential of the chalcone scaffold in these fields, providing a forward-looking perspective for future research and development.

Core Application: A Scaffold for Antimicrobial Chalcones

The most significant application of this compound in medicinal chemistry to date is as a precursor for the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that consist of two aromatic rings linked by a three-carbon bridge. They are known to exhibit a wide array of pharmacological activities. Derivatives synthesized from this compound have shown notable antimicrobial activity against a variety of bacterial and fungal strains.

Synthesis of 2',5'-Dimethylphenyl Chalcone Derivatives

The synthesis of chalcone derivatives from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of this compound with a substituted benzaldehyde (B42025).

General Synthesis Workflow

The general synthetic route to 2',5'-dimethylphenyl chalcones is outlined below.

Caption: General synthesis of 2',5'-dimethylphenyl chalcones.

Experimental Protocol: Synthesis of 2',5'-Dimethylphenyl Chalcones

The following is a general protocol for the synthesis of 2',5'-dimethylphenyl chalcone derivatives based on the Claisen-Schmidt condensation reaction.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol.

-

Reaction Initiation: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a concentrated aqueous solution of sodium hydroxide, dropwise.

-